3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS No.: 866810-35-7
Cat. No.: VC4963632
Molecular Formula: C23H17ClFNO4S
Molecular Weight: 457.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866810-35-7 |
|---|---|
| Molecular Formula | C23H17ClFNO4S |
| Molecular Weight | 457.9 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
| Standard InChI | InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3 |
| Standard InChI Key | CKDAGIDIOOISRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Overview
The compound belongs to the quinolinone family, characterized by a bicyclic structure containing a quinoline core fused with a ketone group. Its specific substituents include:
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A 4-chlorobenzenesulfonyl group at position 3.
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A fluorine atom at position 6 on the quinoline ring.
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A 3-methoxyphenylmethyl group attached at position 1.
These substituents contribute to its physicochemical properties and biological activity, making it a candidate for further research in pharmaceutical applications.
Synthesis Pathway
The synthesis of such compounds typically involves:
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Starting Materials:
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A quinoline derivative as the core structure.
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Substituted benzene derivatives for sulfonylation and alkylation reactions.
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Key Reactions:
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Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group through electrophilic substitution.
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Fluorination: Direct fluorination or use of fluorinated precursors to introduce the fluorine atom at position 6.
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Alkylation: Attachment of the 3-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions.
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Purification and Characterization:
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Techniques like recrystallization, chromatography, and spectroscopy (NMR, IR, MS) are used to confirm the structure and purity.
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Quinolinone Derivatives
Quinolinones are known for their diverse biological activities:
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Anticancer Properties: Many quinolinone derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation .
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Antimicrobial Activity: They serve as broad-spectrum antibiotics targeting bacterial DNA gyrase or topoisomerase IV .
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Potential for Drug Resistance Mitigation: Modifications in the quinoline core can enhance selectivity and reduce resistance mechanisms.
Functional Groups
The specific substituents in this compound may influence its pharmacological profile:
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The sulfonyl group can enhance solubility and binding affinity to biological targets.
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The fluorine atom improves metabolic stability and bioavailability.
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The methoxyphenylmethyl group may contribute to hydrophobic interactions with protein targets.
Medicinal Chemistry
This compound could be investigated for:
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Anticancer Activity:
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Antimicrobial Testing:
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Structure-Activity Relationship (SAR) Studies:
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Exploring how modifications in substituents affect biological activity.
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Material Science
Quinolinones have also been studied for their photophysical properties, which can be relevant in designing fluorescent probes or materials.
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